molecular formula C8H16O2Si B14471661 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline CAS No. 65738-80-9

2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline

Cat. No.: B14471661
CAS No.: 65738-80-9
M. Wt: 172.30 g/mol
InChI Key: FRUNFYRFWFDMBQ-UHFFFAOYSA-N
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Description

2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasiline ring with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline typically involves the reaction of a suitable silane precursor with a diol under controlled conditions. One common method is the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as triethylamine, to form the dioxasiline ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.

Scientific Research Applications

2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways related to its applications. For example, in materials science, it can enhance the properties of polymers by providing stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4,6-Pentamethylheptane: Another organosilicon compound with a similar structure but different functional groups.

    2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasilane: A closely related compound with slight variations in its molecular structure.

Uniqueness

2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is unique due to its specific arrangement of methyl groups and the presence of the dioxasiline ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

65738-80-9

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

2,2,4,4,6-pentamethyl-1,3,2-dioxasiline

InChI

InChI=1S/C8H16O2Si/c1-7-6-8(2,3)10-11(4,5)9-7/h6H,1-5H3

InChI Key

FRUNFYRFWFDMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(O[Si](O1)(C)C)(C)C

Origin of Product

United States

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